molecular formula C23H17N3NaO6S B1384349 Acid Anthracene Brown PG CAS No. 6369-32-0

Acid Anthracene Brown PG

Cat. No.: B1384349
CAS No.: 6369-32-0
M. Wt: 486.5 g/mol
InChI Key: NSMPOTSWZCMFEB-UHFFFAOYSA-N
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Description

Acid Anthracene Brown PG is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is commonly used in various industrial applications, including textiles, food, and cosmetics.

Mechanism of Action

Target of Action

Anthracene compounds are known to interact with various biological molecules due to their unique photo-responsive properties

Mode of Action

Anthracene compounds are known for their unique photo-responsive properties , suggesting that Acid Anthracene Brown PG may interact with its targets in a light-dependent manner. More research is required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

For instance, certain bacteria can degrade anthracene via different metabolic pathways . .

Pharmacokinetics

Information on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently unavailable. It’s known that the compound is soluble in water, ethanol, and cellosolve , which may influence its bioavailability.

Result of Action

Given the compound’s photo-responsive properties , it may induce changes in cellular processes in a light-dependent manner

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action, efficacy, and stability could be affected by the surrounding solvent environment. Additionally, given its photo-responsive properties , light conditions may also play a role.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid Anthracene Brown PG typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with a naphthol derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling processes. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction is carefully monitored to maintain the desired pH and temperature, and the final product is purified through filtration and crystallization.

Chemical Reactions Analysis

Types of Reactions

Acid Anthracene Brown PG undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products.

    Reduction: The azo group can be reduced to form aromatic amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Reagents like halogens and nitro compounds are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized products include quinones and other aromatic compounds.

    Reduction: Reduced products are typically aromatic amines.

    Substitution: Substituted products vary depending on the reagent used and the position of substitution on the aromatic ring.

Scientific Research Applications

Acid Anthracene Brown PG has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining techniques for microscopy and as a marker in biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics, in the food industry as a colorant, and in cosmetics for coloring products.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-amino-3-((4-nitrophenyl)azo)benzenesulfonate
  • Disodium 6-hydroxy-5-((4-sulfonatophenyl)azo)naphthalene-2-sulfonate
  • Disodium 4-((2-hydroxy-1-naphthyl)azo)benzenesulfonate

Uniqueness

Acid Anthracene Brown PG is unique due to its specific structure, which imparts distinct color properties and reactivity. Its combination of sulfonate groups and azo linkage makes it highly soluble in water and suitable for various applications where other azo dyes may not be as effective.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

6369-32-0

Molecular Formula

C23H17N3NaO6S

Molecular Weight

486.5 g/mol

IUPAC Name

disodium;6-anilino-3-[(2-carboxyphenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate

InChI

InChI=1S/C23H17N3O6S.Na/c27-22-18-13-16(24-15-6-2-1-3-7-15)11-10-14(18)12-20(33(30,31)32)21(22)26-25-19-9-5-4-8-17(19)23(28)29;/h1-13,24,27H,(H,28,29)(H,30,31,32);

InChI Key

NSMPOTSWZCMFEB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)[O-])N=NC4=CC=CC=C4C(=O)O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)O)N=NC4=CC=CC=C4C(=O)O)O.[Na]

6369-32-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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